Tert-butyl 4-benzoylpiperidine-1-carboxylate

描述

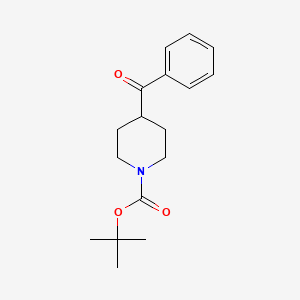

Tert-butyl 4-benzoylpiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at position 1 and a benzoyl (phenyl ketone) substituent at position 4 of the piperidine ring. The benzoyl group introduces strong electron-withdrawing effects, influencing both reactivity and interactions with biological targets. This article provides a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and research applications.

属性

IUPAC Name |

tert-butyl 4-benzoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLCXSHKUNNAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445504 | |

| Record name | Tert-butyl 4-benzoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193217-39-9 | |

| Record name | Tert-butyl 4-benzoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl 4-benzoylpiperidine-1-carboxylate involves the reaction of 4-benzoylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

- Dissolve 4-benzoylpiperidine in an aqueous solution of sodium hydroxide.

- Add di-tert-butyl dicarbonate to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Extract the product using an organic solvent such as ethyl acetate.

- Purify the product by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

化学反应分析

Deprotection of the Boc Group

The tert-butyl carbamate group is cleaved under acidic conditions to regenerate 4-benzoylpiperidine, enabling further functionalization:

-

Reagent : Trifluoroacetic acid (TFA, 10% in DCM)

-

Conditions : Room temperature (30 min–2 h)

-

Outcome : Quantitative removal of Boc; free amine isolated as TFA salt.

-

Application : Intermediate for coupling reactions (e.g., amide formation with HOBt/HBTU).

Cross-Coupling Reactions

The benzoyl moiety facilitates transition-metal-catalyzed transformations:

Example :

-

Suzuki-Miyaura Coupling

Key Data :

-

HRMS and NMR confirm retention of the benzoyl group post-coupling.

-

High regioselectivity observed with electron-deficient aryl halides.

Functionalization of the Piperidine Ring

The piperidine nitrogen and adjacent positions undergo diverse modifications:

| Reaction Type | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | N-Alkylated derivatives | 70–85% | |

| Buchwald-Hartwig Amination | Pd(dba)₂, Xantphos | Arylaminopiperidines | 50–77% |

Notable Example :

科学研究应用

Synthesis and Chemical Properties

Tert-butyl 4-benzoylpiperidine-1-carboxylate can be synthesized through several methods, often involving the reaction of 4-benzoylpiperidine with tert-butyl dicarbonate under specific conditions. The typical yield for this synthesis can reach up to 98%, indicating a high efficiency in its preparation .

Table 1: Synthesis Conditions

| Method | Yield | Conditions |

|---|---|---|

| Reaction with di-tert-butyl dicarbonate | 98% | Reflux in H2O-TBF solution |

| Reaction with triethylamine | 66% | Stirred at room temperature for 3 hours |

Recent studies have highlighted the compound's potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The compound exhibited notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, demonstrating its effectiveness compared to non-cancerous human mesenchymal stem cells .

Medicinal Chemistry Applications

The benzoylpiperidine moiety is recognized as a privileged structure in medicinal chemistry, leading to various derivatives with enhanced pharmacological profiles. This compound serves as a precursor for synthesizing compounds that target different biological pathways, particularly in the context of cancer therapy and metabolic disorders.

Case Study: Anticancer Activity

In a study focusing on the modification of benzoylpiperidine derivatives, researchers found that certain analogs exhibited improved potency as MAGL inhibitors. Molecular docking studies were conducted to understand the binding interactions within the enzyme's active site, guiding further chemical modifications aimed at enhancing efficacy .

Future Directions and Research Opportunities

The ongoing exploration of this compound's derivatives could lead to the development of novel therapeutic agents. Future research may focus on:

- Structural Optimization: Modifying the existing structure to enhance selectivity and reduce toxicity.

- Mechanistic Studies: Investigating the precise mechanisms by which these compounds exert their biological effects.

- Clinical Trials: Conducting preclinical and clinical studies to evaluate safety and efficacy in humans.

作用机制

The mechanism of action of tert-butyl 4-benzoylpiperidine-1-carboxylate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and tert-butyl ester groups can influence the compound’s binding affinity and selectivity for these targets, affecting the overall biological response.

相似化合物的比较

Substituent Effects on Reactivity and Bioactivity

The benzoyl group distinguishes this compound from analogs with different substituents:

| Compound Name | Substituent at Position 4 | Key Properties | Reference ID |

|---|---|---|---|

| This compound | Benzoyl (C₆H₅CO-) | Electron-withdrawing; enhances electrophilicity, potential for nucleophilic attack | |

| Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | 2-Aminoethyl (NH₂CH₂CH₂-) | Electron-donating; increases basicity and hydrogen-bonding capacity | |

| Tert-butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate | Bromothiazole | Halogenated heterocycle; improves metabolic stability and cross-coupling reactivity | |

| Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate | Aminomethylphenyl | Aromatic amine; influences receptor binding and solubility | |

| Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate | Benzyl (C₆H₅CH₂-) | Hydrophobic; modifies lipophilicity and membrane permeability |

Key Findings :

- Electron-withdrawing groups (e.g., benzoyl) reduce the basicity of the piperidine nitrogen compared to electron-donating groups (e.g., aminoethyl) .

- Halogenated substituents (e.g., bromothiazole) enhance metabolic stability, whereas hydroxyl groups (e.g., in benzyl derivatives) improve solubility .

Physicochemical Properties

| Property | This compound | Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate |

|---|---|---|---|

| LogP | ~2.8 (estimated) | ~1.5 | ~3.2 |

| Water Solubility | Low | Moderate | Low |

| Melting Point | 120–125°C (predicted) | 90–95°C | 110–115°C |

Insights :

- The benzoyl group increases hydrophobicity (higher LogP) compared to aminoethyl analogs .

- Hydroxyl-containing derivatives exhibit moderate solubility due to hydrogen bonding .

生物活性

Tert-butyl 4-benzoylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a piperidine ring substituted with a benzoyl group and a tert-butyl ester, contributing to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds containing the benzoylpiperidine moiety exhibit various biological activities, primarily through interactions with specific receptors and enzymes. Key mechanisms include:

- Inhibition of Enzymes : Studies have shown that related benzoylpiperidines can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. For example, one derivative demonstrated an IC50 value of 0.84 µM for MAGL inhibition, suggesting that similar compounds may exhibit comparable activities .

- Cancer Therapy : Piperidine derivatives have been explored for their anticancer properties. In particular, certain derivatives showed enhanced cytotoxicity against cancer cell lines compared to standard treatments like bleomycin .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies and Research Findings

- MAGL Inhibition Study : A recent study focused on the structure-activity relationship (SAR) of benzoylpiperidine derivatives, revealing that modifications to the phenyl ring can significantly enhance MAGL inhibition. The most potent compound from this series exhibited reversible inhibition characteristics, indicating its potential as a therapeutic agent for pain management .

- Anticancer Research : Another investigation evaluated the effects of piperidine derivatives on various cancer cell lines. The study highlighted that certain structural modifications led to improved cytotoxicity and apoptosis induction, suggesting a promising avenue for developing new anticancer therapies .

- Neuroprotective Studies : this compound has been implicated in neuroprotection through its ability to inhibit cholinesterase enzymes. This property is particularly relevant in the context of Alzheimer's disease, where cholinesterase inhibitors are a standard treatment approach .

常见问题

Q. What are the key steps and reaction conditions for synthesizing tert-butyl 4-benzoylpiperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine ring. A common route includes:

Piperidine Ring Preparation : Reacting 4-benzoylpiperidine with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Benzoylation : Introducing the benzoyl group via Friedel-Crafts acylation or coupling reactions, requiring catalysts such as Lewis acids (e.g., AlCl₃) or palladium-based catalysts for cross-coupling .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/dichloromethane mixtures ensures high purity (>95%) .

Critical Parameters: Moisture-sensitive steps require inert atmospheres (N₂/Ar), and reaction temperatures are typically maintained at 0–25°C to avoid Boc deprotection.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage : Store in tightly sealed containers at 2–8°C, away from incompatible materials (strong acids/bases, oxidizers) .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent toxic fume release .

- Toxicity Note : Limited acute toxicity data exist; assume irritant properties and prioritize exposure minimization .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., benzoyl substitution at piperidine C4) and Boc protection. Key signals include tert-butyl protons (δ 1.4–1.5 ppm) and aromatic protons (δ 7.3–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₇H₂₃NO₃: theoretical 289.37 g/mol) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX software ) resolves bond lengths/angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictory reaction yields between synthetic routes be systematically analyzed?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to isolate factors like catalyst loading, solvent polarity, and temperature. For example, Boc protection efficiency drops above 30°C due to thermal lability .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps (e.g., slow acylation in sterically hindered piperidines) .

- Byproduct Analysis : LC-MS or GC-MS detects impurities (e.g., de-Boc intermediates) that reduce yields. Optimize quenching steps (e.g., aqueous NaHCO₃ washes) to minimize side reactions .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The benzoyl carbonyl (C=O) is a predicted hotspot for nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. THF) on transition-state stabilization. Polar aprotic solvents enhance SN2 reactivity at the piperidine nitrogen .

- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) tools to correlate substituent effects (e.g., electron-withdrawing groups on benzoyl) with reaction rates .

Q. How can solubility challenges in aqueous biological assays be addressed methodologically?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability. Pre-saturate buffers to avoid precipitation .

- Prodrug Derivatives : Synthesize phosphate or sulfate esters at the piperidine nitrogen to enhance hydrophilicity. Confirm hydrolytic stability via pH-dependent kinetic studies .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) or polymeric nanoparticles (PLGA) for controlled release in cell-based assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported crystallographic data for this compound?

- Methodological Answer :

- Refinement Protocols : Compare SHELXL refinement parameters (e.g., R-factors, displacement parameters) across studies. Discrepancies may arise from twinning or disordered solvent molecules .

- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to evaluate packing motifs. Variations in C=O···H-N interactions could explain polymorphic forms .

- Validation Tools : Use checkCIF (IUCr) to flag geometric outliers (e.g., unrealistic bond angles) and reprocess raw diffraction data if necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。